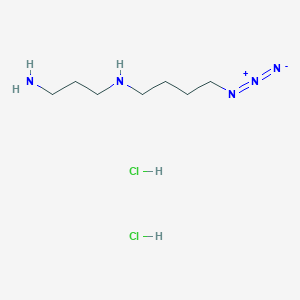
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its unique structure, which includes both an amine group and an azide group. This compound is often used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride typically involves the reaction of 3-aminopropylamine with 4-chlorobutyl azide in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include nitro compounds, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride involves its interaction with various molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Aminopropyl)(4-chlorobutyl)amine dihydrochloride
- (3-Aminopropyl)(4-hydroxybutyl)amine dihydrochloride
- (3-Aminopropyl)(4-methylbutyl)amine dihydrochloride
Uniqueness
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is unique due to the presence of both an amine group and an azide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Eigenschaften
Molekularformel |
C7H19Cl2N5 |
|---|---|
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
N'-(4-azidobutyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H17N5.2ClH/c8-4-3-6-10-5-1-2-7-11-12-9;;/h10H,1-8H2;2*1H |
InChI-Schlüssel |
FKZYJDHYUPQUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=[N+]=[N-])CNCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
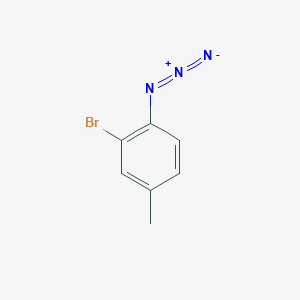
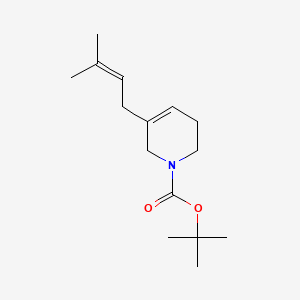
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)


![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
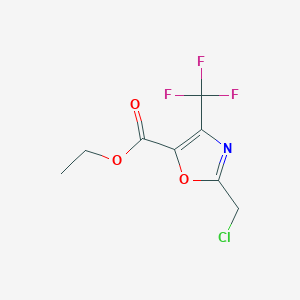
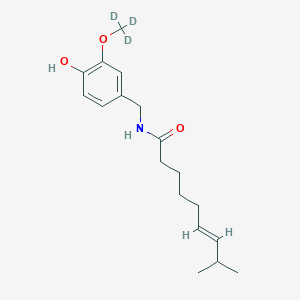
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
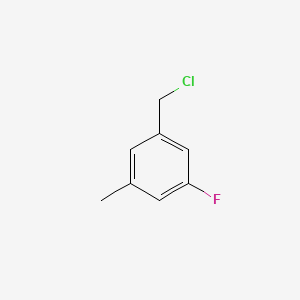

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
